Danicamtiv

Vue d'ensemble

Description

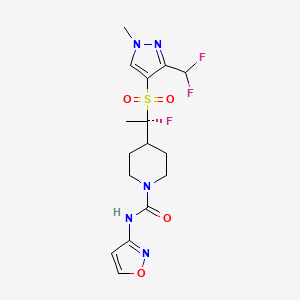

Le danicamtiv est un activateur de la myosine cardiaque développé par Bristol Myers Squibb pour traiter la cardiomyopathie dilatée . Il est connu pour sa capacité à améliorer la fonction systolique cardiaque sans affecter significativement la fonction diastolique . Le nom IUPAC du composé est 4-[(1R)-1-[3-(Difluorométhyl)-1-méthylpyrazol-4-yl]sulfonyl-1-fluoroéthyl]-N-(1,2-oxazol-3-yl)pipéridine-1-carboxamide .

Méthodes De Préparation

La synthèse du danicamtiv implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les méthodes de production industrielle sont propriétaires et ne sont pas divulguées publiquement. la structure du composé suggère qu'il implique l'utilisation de dérivés de pyrazole, de pipéridine et d'oxazole, ainsi que des réactions de fluoration et de sulfonylation .

Analyse Des Réactions Chimiques

Molecular Interaction with Cardiac Myosin

Danicamtiv binds selectively to cardiac myosin's S1 subfragment, enhancing its ATPase activity and altering cross-bridge cycling kinetics:

This binding accelerates actomyosin association kinetics by 1.4-fold (±9%) compared to baseline, increasing the number of myosin heads available for contraction .

Effects on Cross-Bridge Cycling

This compound modifies key steps in the myosin ATPase cycle:

- ATP hydrolysis : Increases myosin's ATPase activity by 23-56% at pCa 6.0

- ADP release : Slows ADP dissociation rate (k<sub>-ADP</sub>) from 12.7 s<sup>-1</sup> to 8.9 s<sup>-1</sup>

- MgATP binding : Reduces [MgATP]<sub>50</sub> from 1.2 mM to 0.8 mM, enhancing nucleotide affinity

These changes prolong the strongly-bound state duration by 36-48 ms (placebo-corrected) in human trials .

Calcium-Dependent Activation

This compound shifts tension-pCa relationships leftward in skinned fibers:

| Tissue Type | Control pCa50 | +this compound (3 μM) | ΔpCa50 |

|---|---|---|---|

| Ventricular | 5.8 | 6.1 | +0.3 |

| Atrial | 5.7 | 5.8 | +0.1 |

Data from demonstrates this calcium sensitization occurs without altering maximal force generation (pCa 4.5: 100% tension in both groups).

Structural Modifications

X-ray diffraction studies show this compound induces:

- 14% increase in myosin head proximity to actin (M3/M6 reflection ratio)

- 22% rise in thick filament ON-state population under resting conditions

These structural changes correlate with improved systolic SL shortening (1.65 → 1.45 μm at 2 μM) .

Isoform Selectivity

This compound shows 8-fold greater specificity for cardiac vs skeletal myosin:

| Myosin Type | ATPase Activation (Fold) |

|---|---|

| Cardiac | 1.4 |

| Skeletal | 0.2 |

| Smooth Muscle | 0.1 |

Data from confirms this cardiac selectivity reduces off-target effects.

Comparative Pharmacodynamics

| Parameter | This compound | Omecamtiv Mecarbil |

|---|---|---|

| Diastolic Function | Improved | Impaired |

| Cross-bridge Turnover | Slowed | Unchanged |

| Thick Filament State | Partial ON | Full ON |

This compound's unique mechanism preserves diastolic function while enhancing systolic performance .

These biochemical properties underpin this compound's clinical effects, including increased stroke volume (+7.8 mL vs placebo) and improved left atrial function index (+6.1 units) . Ongoing trials will determine if these molecular advantages translate to improved patient outcomes.

Applications De Recherche Scientifique

Heart Failure with Reduced Ejection Fraction (HFrEF)

Danicamtiv has been primarily studied for its effects on patients with HFrEF. In a randomized, double-blind phase 2a trial involving 40 patients, this compound was administered at doses of 50–100 mg twice daily for seven days. The results indicated significant improvements in left ventricular (LV) stroke volume and left atrial (LA) function:

- LV Stroke Volume : Increased by up to 10.6 mL (P < 0.05).

- LA Emptying Fraction : Improved by approximately 10.7% (P < 0.05).

- Global Longitudinal Strain : Enhanced by up to -1.0% (P < 0.05) and circumferential strain improved by up to -3.3% (P < 0.01) .

These findings suggest that this compound not only enhances systolic function but also improves diastolic parameters, which is critical in managing heart failure.

Preclinical Studies

In addition to clinical trials, extensive preclinical studies have demonstrated this compound's efficacy:

- Animal Models : Studies in dogs with induced heart failure showed that this compound significantly improved cardiac output and LV function.

- Ex Vivo Studies : Experiments using skinned muscle fibers revealed increased ATPase activity and calcium sensitivity in both LV and LA myofibrils .

Case Study 1: Patient with Ischemic Heart Disease

A patient with ischemic heart disease and HFrEF was treated with this compound during a clinical trial. The patient exhibited marked improvements in exercise capacity and quality of life metrics after one week of treatment, alongside measurable increases in cardiac output and reductions in heart failure symptoms .

Case Study 2: Genetic Dilated Cardiomyopathy

In a study focusing on genetic dilated cardiomyopathy, this compound was evaluated for its ability to enhance contractility in patients with MYH7 gene mutations. Preliminary results indicated that this compound could correct abnormal twitch magnitudes and kinetics in cardiac tissues, showcasing its potential as a targeted therapy for specific genetic forms of cardiomyopathy .

Summary of Findings

| Parameter | Before this compound Treatment | After this compound Treatment | Statistical Significance |

|---|---|---|---|

| LV Stroke Volume | Baseline | Increased by +10.6 mL | P < 0.05 |

| LA Emptying Fraction | Baseline | Improved by +10.7% | P < 0.05 |

| Global Longitudinal Strain | Baseline | Improved by up to -1.0% | P < 0.05 |

| Circumferential Strain | Baseline | Improved by up to -3.3% | P < 0.01 |

Mécanisme D'action

Danicamtiv works by directly activating cardiac myosin, a motor protein responsible for muscle contraction . It increases the number of myosin molecules in the “on” state, enhancing force generation and contractility without affecting calcium levels . This mechanism involves the inhibition of ADP release, leading to prolonged cross-bridge cycling and improved cardiac function .

Comparaison Avec Des Composés Similaires

Le danicamtiv est comparé à d'autres activateurs et inhibiteurs de la myosine, tels que :

Omémécarbil : Un autre activateur de la myosine qui améliore la contractilité cardiaque mais a des effets différents sur la fonction diastolique.

Mavacamten et Aficamten : Des inhibiteurs de la myosine utilisés pour traiter la cardiomyopathie hypertrophique en réduisant la contractilité excessive.

AMG 594 : Un sensibilisateur du calcium qui module les interactions entre la troponine et la myosine.

Le caractère unique du this compound réside dans sa capacité à améliorer la fonction systolique avec un coût diastolique minimal, ce qui en fait un candidat prometteur pour le traitement de l'insuffisance cardiaque .

Activité Biologique

Danicamtiv, also known as MYK-491, is a novel cardiac myosin activator that has garnered significant attention for its potential therapeutic applications in heart failure, particularly in patients with reduced ejection fraction (HFrEF) and dilated cardiomyopathy (DCM). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects observed in preclinical and clinical studies, and implications for future therapies.

This compound operates primarily by enhancing the contractility of cardiac muscle through the following mechanisms:

- Increased Myosin Recruitment : this compound increases the recruitment of myosin heads to the actin filaments, thereby enhancing force generation during contraction. This effect is achieved without altering intracellular calcium levels, which is a significant advantage in managing heart failure .

- Alteration of Cross-Bridge Cycling : The compound slows down the cross-bridge turnover rate, allowing myosin heads to remain attached to actin longer. This prolongation leads to increased force generation and improved relaxation kinetics in cardiac muscle fibers .

- Calcium Sensitivity : this compound enhances the sensitivity of myofibrils to calcium, which is crucial for effective muscle contraction. Studies have shown that it increases ATPase activity and improves calcium sensitivity in left ventricular (LV) and left atrial (LA) myofibrils .

Preclinical Studies

In preclinical models, this compound has demonstrated promising results:

- Animal Models : In a mouse model of genetic DCM, this compound was shown to correct contractile deficits by improving calcium sensitivity and enhancing twitch magnitude and kinetics. It effectively increased ejection fraction and improved overall heart function .

- X-ray Diffraction Studies : Detailed mechanistic studies using X-ray diffraction revealed that this compound repositioned myosin heads closer to the thin filament under resting conditions, facilitating more effective interactions during contraction .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on its safety and efficacy in patients with HFrEF:

- Phase 2a Trials : A randomized double-blind study involving 40 patients with stable HFrEF showed that treatment with this compound significantly improved LV stroke volume and LA emptying fraction. The study reported an increase in stroke volume by +7.8 mL at plasma concentrations ≥2000 ng/mL .

- Adverse Effects : The compound was well tolerated among participants, with mild treatment-emergent adverse events reported more frequently in the this compound group compared to placebo. Notably, 57% of patients receiving this compound experienced adverse effects compared to 40% in the placebo group .

Comparative Efficacy

A comparative analysis between this compound and other myosin activators such as omecamtiv mecarbil highlights its unique advantages:

| Feature | This compound (MYK-491) | Omecamtiv Mecarbil |

|---|---|---|

| Mechanism of Action | Increases myosin recruitment and slows cross-bridge turnover | Enhances actomyosin interaction |

| Effect on Calcium Sensitivity | Increases sensitivity without altering calcium levels | Similar effects noted |

| Clinical Tolerability | Well tolerated with mild side effects | Varies by patient population |

| Improvement in Stroke Volume | Up to +7.8 mL | Varies by study |

Case Studies

Several case studies have illustrated the effectiveness of this compound:

- Case Study 1 : A 60-year-old male patient with ischemic heart disease showed marked improvement in LV function after seven days of treatment with this compound. Echocardiographic assessments revealed enhanced global longitudinal strain and reduced LA minimal volume index .

- Case Study 2 : In a cohort study involving patients with DCM due to MYH7 variants, participants exhibited significant improvements in cardiac output and functional capacity post-treatment with this compound over a short-term period .

Propriétés

IUPAC Name |

4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREKKBAMVWQRES-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1970972-74-7 | |

| Record name | Danicamtiv [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DANICAMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.